Cas no 944468-44-4 ((3R)-3-hydroxy-3-(4-nitrophenyl)propanoic acid)
(3R)-3-hydroxy-3-(4-nitrophenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- (3R)-3-hydroxy-3-(4-nitrophenyl)propanoic acid
- 944468-44-4
- EN300-1838257
-
- Inchi: 1S/C9H9NO5/c11-8(5-9(12)13)6-1-3-7(4-2-6)10(14)15/h1-4,8,11H,5H2,(H,12,13)/t8-/m1/s1
- InChI Key: ASJCKPHOHRBZJI-MRVPVSSYSA-N
- SMILES: O[C@H](CC(=O)O)C1C=CC(=CC=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 211.04807239g/mol
- Monoisotopic Mass: 211.04807239g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 103Ų
(3R)-3-hydroxy-3-(4-nitrophenyl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1838257-1g |
(3R)-3-hydroxy-3-(4-nitrophenyl)propanoic acid |
944468-44-4 | 1g |
$1658.0 | 2023-09-19 | ||
| Enamine | EN300-1838257-5g |
(3R)-3-hydroxy-3-(4-nitrophenyl)propanoic acid |
944468-44-4 | 5g |
$4806.0 | 2023-09-19 | ||
| Enamine | EN300-1838257-10g |
(3R)-3-hydroxy-3-(4-nitrophenyl)propanoic acid |
944468-44-4 | 10g |
$7128.0 | 2023-09-19 | ||
| Enamine | EN300-1838257-0.05g |
(3R)-3-hydroxy-3-(4-nitrophenyl)propanoic acid |
944468-44-4 | 0.05g |
$1393.0 | 2023-09-19 | ||
| Enamine | EN300-1838257-0.1g |
(3R)-3-hydroxy-3-(4-nitrophenyl)propanoic acid |
944468-44-4 | 0.1g |
$1459.0 | 2023-09-19 | ||
| Enamine | EN300-1838257-0.25g |
(3R)-3-hydroxy-3-(4-nitrophenyl)propanoic acid |
944468-44-4 | 0.25g |
$1525.0 | 2023-09-19 | ||
| Enamine | EN300-1838257-0.5g |
(3R)-3-hydroxy-3-(4-nitrophenyl)propanoic acid |
944468-44-4 | 0.5g |
$1591.0 | 2023-09-19 | ||
| Enamine | EN300-1838257-1.0g |
(3R)-3-hydroxy-3-(4-nitrophenyl)propanoic acid |
944468-44-4 | 1g |
$1658.0 | 2023-06-02 | ||
| Enamine | EN300-1838257-2.5g |
(3R)-3-hydroxy-3-(4-nitrophenyl)propanoic acid |
944468-44-4 | 2.5g |
$3249.0 | 2023-09-19 | ||
| Enamine | EN300-1838257-5.0g |
(3R)-3-hydroxy-3-(4-nitrophenyl)propanoic acid |
944468-44-4 | 5g |
$4806.0 | 2023-06-02 |
(3R)-3-hydroxy-3-(4-nitrophenyl)propanoic acid Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on (3R)-3-hydroxy-3-(4-nitrophenyl)propanoic acid
Recent Advances in the Study of (3R)-3-hydroxy-3-(4-nitrophenyl)propanoic acid (CAS: 944468-44-4)
The compound (3R)-3-hydroxy-3-(4-nitrophenyl)propanoic acid (CAS: 944468-44-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral β-hydroxy acid derivative is of particular interest due to its potential applications in drug synthesis and as a building block for more complex bioactive molecules. Recent studies have focused on its enantioselective synthesis, biological activity, and potential therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient biocatalytic synthesis of (3R)-3-hydroxy-3-(4-nitrophenyl)propanoic acid using engineered ketoreductases. The research team achieved >99% enantiomeric excess (ee) and 85% yield under mild reaction conditions, marking a significant improvement over traditional chemical synthesis methods. This advancement is particularly relevant for the scalable production of this compound for pharmaceutical applications.
In terms of biological activity, recent in vitro studies have shown that (3R)-3-hydroxy-3-(4-nitrophenyl)propanoic acid exhibits moderate inhibitory effects against several inflammatory markers, including COX-2 and TNF-α. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound showed promising activity in animal models of rheumatoid arthritis, suggesting potential for development as anti-inflammatory agents.
The structural features of (3R)-3-hydroxy-3-(4-nitrophenyl)propanoic acid make it a valuable chiral synthon for pharmaceutical synthesis. Several research groups have recently utilized this compound as a starting material for the synthesis of β-blocker analogs and other cardiovascular drugs. The presence of both hydroxyl and carboxyl functional groups allows for diverse chemical modifications, while the nitro group offers additional possibilities for structural elaboration.
Analytical characterization of (3R)-3-hydroxy-3-(4-nitrophenyl)propanoic acid has also seen advancements. A 2024 study applied advanced NMR techniques and X-ray crystallography to fully characterize its solid-state structure and solution conformation. These findings are crucial for understanding its reactivity and interactions in biological systems, as well as for quality control in pharmaceutical manufacturing.
From a safety perspective, recent toxicological studies indicate that (3R)-3-hydroxy-3-(4-nitrophenyl)propanoic acid shows favorable preliminary safety profiles in acute toxicity tests, with LD50 values suggesting low acute toxicity. However, chronic exposure studies are still ongoing to fully evaluate its safety profile for potential therapeutic applications.
The pharmaceutical industry has shown growing interest in this compound, with several patent applications filed in 2023-2024 covering its synthesis methods and therapeutic applications. These developments suggest that (3R)-3-hydroxy-3-(4-nitrophenyl)propanoic acid may soon transition from being primarily a research chemical to a compound with actual clinical applications.
In conclusion, recent research on (3R)-3-hydroxy-3-(4-nitrophenyl)propanoic acid (CAS: 944468-44-4) demonstrates its growing importance in medicinal chemistry. The advancements in its synthesis, characterization, and biological evaluation position this compound as a promising candidate for further drug development efforts, particularly in the areas of anti-inflammatory and cardiovascular therapeutics.
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